4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-fluoro-2-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function . This can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol include:
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
4-bromo-2-{(E)-[(4-fluoro-2-chlorophenyl)imino]methyl}phenol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRUXMUCNMSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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